molecular formula C9H9ClO3 B1582561 Methyl 4-chloro-2-methoxybenzoate CAS No. 78955-90-5

Methyl 4-chloro-2-methoxybenzoate

Cat. No.: B1582561
CAS No.: 78955-90-5
M. Wt: 200.62 g/mol
InChI Key: UTEXPQWKBMXWJD-UHFFFAOYSA-N
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Description

Methyl 4-chloro-2-methoxybenzoate is a useful research compound. Its molecular formula is C9H9ClO3 and its molecular weight is 200.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 300574. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-chloro-2-methoxybenzoate
Source PubChem
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InChI

InChI=1S/C9H9ClO3/c1-12-8-5-6(10)3-4-7(8)9(11)13-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTEXPQWKBMXWJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00316178
Record name methyl 4-chloro-2-methoxybenzoate
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Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78955-90-5
Record name 78955-90-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=300574
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Record name methyl 4-chloro-2-methoxybenzoate
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Record name Methyl 4-chloro-2-methoxybenzoate
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Synthesis and Advanced Chemical Transformations of Methyl 4 Chloro 2 Methoxybenzoate

Methodological Approaches for the Synthesis of Methyl 4-chloro-2-methoxybenzoate

The preparation of this compound can be achieved through several synthetic pathways. The choice of method often depends on the availability of starting materials, desired purity, and scalability of the process.

A direct and common method for synthesizing this compound is the Fischer-Speier esterification of its corresponding carboxylic acid, 4-chloro-2-methoxybenzoic acid. sigmaaldrich.com This acid-catalyzed reaction involves heating the carboxylic acid with an excess of methanol (B129727). Protic acids such as sulfuric acid or hydrochloric acid are typically used as catalysts to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating the nucleophilic attack by methanol. The reaction is reversible, and to drive the equilibrium towards the product, the water formed during the reaction is usually removed, or a large excess of methanol is employed.

The general reaction is as follows: ClC₆H₃(OCH₃)COOH + CH₃OH ⇌ ClC₆H₃(OCH₃)COOCH₃ + H₂O

This method is favored for its straightforward procedure and the relatively high purity of the resulting ester after standard workup and purification, often involving crystallization. google.com

While direct esterification is a primary route, other strategies can be employed, particularly those involving the formation of the substituted aromatic ring system. Although classic nucleophilic aromatic substitution (SNAr) to introduce the chloro or methoxy (B1213986) group onto an unactivated ring is challenging, related multi-step pathways that build the desired substitution pattern are common. libretexts.org

A key strategy involves the chlorination of a pre-existing, activated methoxybenzoate precursor. For instance, related compounds like methyl 4-amino-5-chloro-2-methoxybenzoate are synthesized by the chlorination of methyl 4-amino-2-methoxybenzoate using N-chlorosuccinimide (NCS) in a solvent like dimethylformamide (DMF). google.com This reaction proceeds as an electrophilic aromatic substitution, where the activating amino group directs the incoming chlorine electrophile. A similar transformation starting from methyl 4-acetamido-2-methoxybenzoate also utilizes NCS in DMF to yield the chlorinated product. google.com

These methods highlight a common industrial approach: building the core structure and then introducing the halogen at a controlled step, which is often more efficient and regioselective than attempting a direct SNAr reaction on a less reactive substrate.

The efficiency and scalability of synthesizing this compound vary significantly between the different methodological approaches.

Synthetic Pathway Typical Yield Advantages Disadvantages Scalability
Esterification HighDirect, one-step reaction; high atom economy.Requires excess alcohol; reversible reaction.Good; a common industrial process.
Chlorination of Precursor 87-89% google.comHigh regioselectivity; robust reaction.Multi-step process; requires handling of halogenating agents.Good; patent literature suggests recyclability of solvents like DMF improves cost-effectiveness and reduces waste. google.com

Direct esterification is often preferred for its simplicity and high atom economy. However, the multi-step sequences involving chlorination of an activated precursor offer excellent control over regiochemistry, which is crucial when synthesizing specifically substituted isomers. For industrial-scale production, factors such as reagent cost, waste generation, and process safety become paramount. The ability to recycle solvents, as mentioned in the chlorination route, enhances the scalability and environmental profile of the synthesis. google.com

Diverse Chemical Reactivity and Derivatization Pathways

The chemical reactivity of this compound is dictated by its three main functional components: the aromatic ring, the chloro and methoxy substituents, and the methyl ester group.

Further substitution on the aromatic ring of this compound is governed by the directing effects of the existing substituents. The methoxy group (-OCH₃) is a strongly activating, ortho-para directing group, while the chlorine atom is a deactivating, yet also ortho-para directing group. The combined influence of these groups determines the position of subsequent electrophilic attacks.

The positions ortho to the activating methoxy group are C3 and the already substituted C1. The position para to the methoxy group is C5. The positions ortho to the deactivating chloro group are C3 and C5. Therefore, incoming electrophiles are strongly directed to the C3 and C5 positions. For example, nitration of similar structures, such as methyl 3-hydroxy-4-methoxybenzoate, has been shown to proceed with high regioselectivity. mdpi.comnih.gov Similarly, reactions like fluorodenitration have been performed on related compounds like methyl 4-chloro-2-nitrobenzoate, demonstrating the possibility of substituting other groups on the ring. sigmaaldrich.com These regioselective reactions are valuable for creating highly functionalized aromatic building blocks. mdpi.comnih.gov

The methyl ester group is amenable to several important transformations, providing a gateway to other functional derivatives. masterorganicchemistry.com

Hydrolysis: The ester can be readily hydrolyzed to the parent carboxylic acid, 4-chloro-2-methoxybenzoic acid. This is typically achieved under basic conditions using aqueous sodium hydroxide (B78521) or potassium hydroxide, followed by acidification. google.com This transformation is often a necessary step in the synthesis of pharmaceuticals where the carboxylic acid moiety is required.

Amidation: The ester can be converted into amides through reaction with ammonia (B1221849) or primary/secondary amines. This reaction may require heating or catalytic activation to proceed efficiently.

Reduction: The ester can be reduced to the corresponding primary alcohol, (4-chloro-2-methoxyphenyl)methanol. This reduction is typically accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.

These interconversions significantly broaden the synthetic utility of this compound, allowing for its incorporation into a wide array of target molecules.

Transformations of the Methoxy and Chloro Substituents

The methoxy and chloro groups on the aromatic ring of this compound are key sites for molecular modification.

Methoxy Group Transformations: The C(aryl)-O bond of the methoxy group is typically robust and inert due to its high bond dissociation energy (approximately 101 kcal/mol for Ph-OMe). rsc.org Historically, activating such C-O bonds required conversion to more reactive groups like sulfonates. rsc.org However, recent advances in catalysis have enabled the direct cleavage and functionalization of these inert C-OMe bonds. For instance, ruthenium-catalyzed cross-coupling reactions can activate C(aryl)-O bonds, allowing for the substitution of the methoxy group. rsc.org This strategy offers a sustainable alternative to traditional methods that rely on halogenated precursors. rsc.org

Chloro Group Transformations: The chloro substituent, an aryl halide, is a versatile handle for a wide range of chemical reactions. While nucleophilic aromatic substitution on the electron-rich ring is challenging, the chloro group is an excellent electrophile for transition-metal-catalyzed cross-coupling reactions. Furthermore, related chloro-aromatic compounds can be synthesized via direct chlorination. For example, a structurally similar compound, methyl 4-acetamido-5-chloro-2-methoxybenzoate, can be prepared by treating the non-chlorinated precursor with N-chlorosuccinimide (NCS) in a solvent like N,N-dimethyl formamide (B127407) (DMF). google.com This indicates that the chlorine atom can be introduced onto the aromatic ring at a late stage of a synthetic sequence.

Cross-Coupling Reactions and Derivative Formation

The chloro atom in this compound makes it an ideal substrate for various transition-metal-catalyzed cross-coupling reactions, which are fundamental for constructing carbon-carbon and carbon-heteroatom bonds. mdpi.com These reactions typically involve a palladium or nickel catalyst to couple the aryl halide with an organometallic nucleophile. researchgate.netgoogle.com The Suzuki-Miyaura cross-coupling, for example, is a powerful method for forming biaryl structures by reacting an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. researchgate.net

Several key cross-coupling reactions can be employed to generate a diverse library of derivatives from this compound. The general conditions often involve catalysts like PdCl₂(dppf)·CH₂Cl₂ and a base such as cesium carbonate (Cs₂CO₃) in a suitable solvent system. researchgate.net

Reaction Name Coupling Partner (M-R) Catalyst (Typical) Resulting Product Structure
Suzuki-Miyaura R-B(OH)₂ (Organoboron)Pd(PPh₃)₄, PdCl₂(dppf)Methyl 2-methoxy-4-arylbenzoate
Stille R-Sn(Bu)₃ (Organotin)Pd(PPh₃)₄Methyl 2-methoxy-4-aryl/vinylbenzoate
Negishi R-Zn-X (Organozinc)Pd(PPh₃)₄, Ni(dppf)Cl₂Methyl 2-methoxy-4-alkyl/arylbenzoate
Kumada R-Mg-Br (Grignard Reagent)Ni(dppf)Cl₂Methyl 2-methoxy-4-alkyl/arylbenzoate
Buchwald-Hartwig R₂NH (Amine)Pd₂(dba)₃ / LigandMethyl 4-(dialkylamino)-2-methoxybenzoate

Table 1: Common Cross-Coupling Reactions for Derivative Formation.

These reactions provide facile routes to introduce alkyl, aryl, vinyl, and amino groups at the 4-position of the benzoate (B1203000) ring, creating complex molecules from a relatively simple starting material. researchgate.net

Stereoselective Synthesis and Chiral Modifications

Introducing chirality is a critical step in the synthesis of many biologically active molecules. This compound can be used as a substrate in reactions designed to control the formation of specific stereoisomers.

Enantioselective cross-coupling reactions aim to create a new chiral center with a preference for a single enantiomer. This is achieved by using a chiral catalyst, typically a transition metal complexed with a chiral ligand. While direct examples using this compound are not extensively documented in foundational literature, the principles are well-established for other aryl halides. For instance, nickel-based catalysts have been successfully used for the asymmetric cross-coupling of unactivated alkyl electrophiles. nih.gov

Applying this concept, an enantioselective Suzuki or Negishi coupling could be performed on a derivative of this compound. The reaction would involve coupling the aryl chloride with a suitable organometallic partner in the presence of a palladium or nickel catalyst bearing a chiral phosphine (B1218219) ligand. This approach would generate a product with an enantiomerically enriched stereocenter.

Substrate Coupling Partner Catalyst System (Conceptual) Product Type
This compoundProchiral OlefinPd(0) + Chiral Ligand (e.g., Chiral Phosphine)Enantioenriched Heck Product
This compoundSecondary AlkylboraneNi(0) + Chiral LigandEnantioenriched Alkylated Product

Table 2: Conceptual Enantioselective Reactions.

Diastereoselective transformations occur when a molecule containing a pre-existing chiral center reacts to form a new stereocenter. The stereochemistry of the original center influences the orientation of the incoming reagents, leading to the preferential formation of one diastereomer over others.

A derivative of this compound could undergo such a transformation. For example, if the ester group were converted to a ketone, its subsequent reduction with a chiral reducing agent would lead to the formation of a chiral alcohol. The facial selectivity of the hydride attack on the carbonyl group would be controlled by steric and electronic factors, resulting in a diastereomeric excess of one alcohol product. The stereochemical arrangement of substituents in complex cyclic systems, such as axial and equatorial positioning, is a critical factor in dictating the outcome of these reactions. nih.gov

Retrosynthetic Analysis Leading to this compound

Retrosynthetic analysis involves deconstructing a target molecule into simpler, commercially available starting materials. Several logical pathways can be proposed for the synthesis of this compound.

Pathway 1: Late-Stage Chlorination

A primary retrosynthetic disconnection is the C-Cl bond. This suggests a late-stage electrophilic chlorination of a precursor, Methyl 2-methoxybenzoate (B1232891).

Target: this compound

Disconnect: C-Cl bond

Precursor: Methyl 2-methoxybenzoate

Reaction: Electrophilic Aromatic Substitution (Chlorination), for example, using N-chlorosuccinimide (NCS) or Cl₂ with a Lewis acid catalyst. google.com

Methyl 2-methoxybenzoate can be synthesized from 2-methoxybenzoic acid via Fischer esterification or from methyl salicylate (B1505791) via Williamson ether synthesis (methylation of the hydroxyl group).

Pathway 2: From an Amino Precursor

Another common strategy for introducing a chloro group is the Sandmeyer reaction, which starts from an aniline (B41778) derivative.

Target: this compound

Disconnect: C-Cl bond

Precursor: Methyl 4-amino-2-methoxybenzoate

Reaction: Sandmeyer Reaction. This involves diazotization of the amino group with nitrous acid (NaNO₂/HCl) to form a diazonium salt, followed by treatment with a copper(I) chloride (CuCl) solution.

The precursor, Methyl 4-amino-2-methoxybenzoate, is a known compound that can be derived from the nitration and subsequent reduction of Methyl 2-methoxybenzoate. chemicalbook.com

Pathway 3: Building from a Chlorinated Precursor

Alternatively, the synthesis can start from a simpler molecule that already contains the chloro substituent.

Target: this compound

Disconnect: C-O (methoxy) and C-C (ester) bonds

Precursor: 4-chloro-2-hydroxybenzoic acid

Reactions:

Esterification: The carboxylic acid is converted to a methyl ester (e.g., using methanol and an acid catalyst) to give Methyl 4-chloro-2-hydroxybenzoate.

Etherification: The phenolic hydroxyl group is methylated (e.g., using dimethyl sulfate (B86663) or methyl iodide with a base) to form the final methoxy group.

This multi-step analysis reveals that this compound is accessible through several robust and well-established synthetic routes, starting from readily available chemical feedstocks.

Methyl 4 Chloro 2 Methoxybenzoate As a Strategic Intermediate in Complex Organic Synthesis

Building Block for Advanced Pharmaceutical Intermediates

The structural framework of Methyl 4-chloro-2-methoxybenzoate is a recurring motif in a number of biologically active compounds. Its parent carboxylic acid, 4-chloro-2-methoxybenzoic acid, is recognized as a valuable intermediate in the synthesis of diverse pharmaceuticals, particularly in the development of anti-inflammatory, antimalarial, and antineoplastic agents. chemimpex.com

Synthesis of Anti-inflammatory Agents

The development of novel anti-inflammatory drugs is a significant area of pharmaceutical research. 4-Chloro-2-methoxybenzoic acid, derived from the hydrolysis of its methyl ester, serves as a key precursor in the synthesis of potential anti-inflammatory agents. chemimpex.com The general class of halogenated benzoic acid derivatives has been explored for its therapeutic potential in treating inflammation. google.com While many nonsteroidal anti-inflammatory drugs (NSAIDs) feature a carboxylic acid group, structural modifications are often sought to enhance potency and reduce side effects. nih.gov The core structure of 4-chloro-2-methoxybenzoic acid provides a scaffold that can be elaborated into more complex molecules. For instance, related methoxybenzoic acid derivatives have been shown to possess anti-inflammatory and antioxidant properties, underscoring the potential of this structural class. nih.gov

The synthesis of new chemical entities often involves converting the carboxylic acid group into amides or other functional groups, a common strategy to improve the pharmacological profile of a lead compound. The presence of the chloro and methoxy (B1213986) groups on the aromatic ring of this compound allows for fine-tuning of electronic and lipophilic properties, which are critical for a molecule's biological activity.

Precursor for Antimalarial Compounds, including Acridones

Acridone-based compounds represent an important class of antimalarials. jocpr.com A prominent member of this family, 9-amino-6-chloro-2-methoxyacridine, showcases the direct structural relevance of the title compound. nih.gov The synthesis of the acridone (B373769) core is classically achieved through the Ullmann condensation reaction, followed by an acid-catalyzed cyclization. jocpr.comscribd.com

In this synthetic approach, this compound serves as the starting material for one of the key fragments. The process involves two main steps:

Hydrolysis: The methyl ester is first hydrolyzed under basic conditions to yield 4-chloro-2-methoxybenzoic acid.

Ullmann Condensation and Cyclization: The resulting benzoic acid derivative is then condensed with a suitable aniline (B41778) (for example, 2-aminoaniline or a derivative) in the presence of a copper catalyst. This forms an N-arylanthranilic acid intermediate, which is subsequently cyclized using a strong acid like polyphosphoric acid to construct the tricyclic acridone skeleton. jocpr.comscribd.com

This flexible synthetic strategy allows for the creation of a library of substituted acridones by varying the aniline component, facilitating the development of next-generation antimalarial drugs with improved efficacy against resistant strains of Plasmodium falciparum. nih.govnih.gov

Table 1: Synthetic Pathway to Acridone Core

Step Reactant 1 Reactant 2 Key Reaction Product
1 This compound Base (e.g., NaOH) Hydrolysis 4-chloro-2-methoxybenzoic acid
2 4-chloro-2-methoxybenzoic acid Substituted Aniline Ullmann Condensation N-arylanthranilic acid

Development of Antineoplastic Agents and Related Scaffolds

The search for new anticancer drugs is a relentless effort in medicinal chemistry. Benzoic acid derivatives have been investigated as scaffolds for the development of novel antineoplastic agents. preprints.org A notable area of research involves the synthesis of metal complexes with carcinostatic activity. Platinum(II) complexes derived from the hydrazide of 4-chlorobenzoic acid have demonstrated a strong growth-inhibitory effect in Friend leukemia cells, with some compounds showing higher activity than the widely used chemotherapy drug, cisplatin. nih.gov

The synthetic pathway to these potential antineoplastic agents from this compound is straightforward:

The methyl ester of 4-chloro-2-methoxybenzoic acid is reacted with hydrazine (B178648) (N₂H₄) to form the corresponding 4-chloro-2-methoxybenzoic acid hydrazide.

This hydrazide ligand is then reacted with a platinum(II) salt, such as potassium tetrachloroplatinate(II), to form the final organoplatinum complex.

These complexes represent a class of antineoplastic agents where the benzoic acid derivative serves as a crucial ligand, modulating the biological activity and properties of the metal center. nih.gov

Applications in Agrochemical Development

In addition to its pharmaceutical applications, this compound and its parent acid are important intermediates in the agrochemical industry. They are explicitly used in the production and formulation of herbicides and fungicides, contributing to crop protection and improved agricultural yields. chemimpex.com The presence of a chlorinated aromatic ring is a common feature in many active agrochemical compounds, as it can enhance biological activity and environmental persistence.

While many phenoxy herbicides like MCPA (2-methyl-4-chlorophenoxyacetic acid) are synthesized from phenols rather than benzoic acids, the use of benzoic acid derivatives in agrochemistry is well-established. nih.gov They can be used to form novel pesticide complexes and formulations, for example, by creating crystalline complexes with other active pesticide ingredients to modify their physical properties and delivery mechanisms. google.com The versatility of the carboxylic acid group in 4-chloro-2-methoxybenzoic acid allows for its conversion into a variety of esters, amides, and other derivatives, providing a platform for the discovery of new pesticides. vdoc.pub

Table 2: Role in Agrochemicals

Application Area Role of 4-chloro-2-methoxybenzoic acid Example of Related Agrochemical Class
Herbicides Intermediate in synthesis Phenoxyacetic acids nih.gov
Fungicides Intermediate in synthesis Not specified in results

Role in Novel Material Science Research

The field of material science increasingly relies on precisely designed organic molecules to construct advanced materials with unique properties. This compound, through its parent acid, is a valuable component in this area, particularly in the synthesis of coordination polymers and metal-organic frameworks (MOFs). chemimpex.com

The key to this application lies in the ability of the 4-chloro-2-methoxybenzoic acid anion to act as a "linker" or "ligand." The carboxylate group can coordinate to metal ions, and research has shown that this specific benzoic acid derivative readily forms complexes with a range of divalent metal ions, including Mn²⁺, Co²⁺, Ni²⁺, Cu²⁺, and Zn²⁺. sigmaaldrich.com By bridging multiple metal centers, these linkers enable the self-assembly of one-, two-, or three-dimensional networks known as coordination polymers or MOFs. rsc.orgmdpi.com

The specific geometry and chemical nature of the linker—in this case, dictated by the chloro and methoxy substituents—play a crucial role in determining the final structure and properties of the resulting material. rsc.orgrsc.org These properties can include:

Porosity: For applications in gas storage and separation.

Luminescence: For use in sensors or lighting applications. mdpi.com

Catalysis: Where the framework can act as a heterogeneous catalyst. mdpi.com

The exploration of 4-chloro-2-methoxybenzoic acid as a linker contributes to the rational design of new functional materials with tailored architectures. chemimpex.comnih.gov

Pharmacological and Biological Research on Methyl 4 Chloro 2 Methoxybenzoate and Its Derivatives

Investigation of Anticancer Potential

Derivatives of Methyl 4-chloro-2-methoxybenzoate have been a subject of interest in oncology research. Studies have demonstrated that modifying the parent structure, for instance by creating metal complexes or other analogues, can lead to significant cytotoxic effects against various cancer cell lines. researchgate.netmdpi.com

Transition metal complexes of 4-chloro-2-methoxybenzoic acid have been systematically evaluated for their anticancer activities against a panel of human cancer cell lines, including leukemia (K562), lung (A549), liver (HepG2), breast (MDA-MB-231), and colon (SW480) cancer cells. researchgate.net One particular cobalt(II) complex demonstrated significant inhibitory effects against leukemia K562 and colon SW480 cells. researchgate.net Similarly, copper(II) complexes derived from the structurally related 4-chloro-3-nitrobenzoic acid have also shown substantial antiproliferative effects, with one complex exhibiting greater antitumor efficacy than the standard chemotherapy drug, cisplatin, against certain cancer cell lines. mdpi.com

Mechanisms of Apoptosis Induction in Cancer Cell Lines

Apoptosis, or programmed cell death, is a key mechanism through which anticancer agents eliminate malignant cells. Research into derivatives of the 4-chloro-2-methoxybenzoic acid scaffold indicates they can trigger this process through various means.

Studies on copper(II) complexes with a similar chemical structure have shown that they can induce apoptosis in liver cancer (HepG2) cells. The number of apoptotic and necrotic cells was observed to increase in a dose- and time-dependent manner following treatment with these complexes. mdpi.com Likewise, derivatives of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid have been found to induce apoptosis in breast cancer cell lines (MCF-7 and MDA-MB-486). nih.gov A key indicator of apoptosis, the activity of caspase-3, was shown to be elevated in cells treated with these compounds. nih.gov This suggests that these derivatives activate the caspase cascade, a central component of the apoptotic pathway.

The induction of apoptosis by these related compounds points towards a potential mechanism of action for novel drugs derived from the basic this compound structure.

Interference with Cell Cycle Regulation Pathways

In addition to inducing apoptosis, disrupting the cancer cell cycle is another critical strategy for cancer therapy. Uncontrolled cell division is a hallmark of cancer, and compounds that can halt this process at specific checkpoints are of significant therapeutic interest.

Research has shown that metal complexes of benzoic acid derivatives can interfere with cell cycle progression. For example, copper(II) complexes of 4-chloro-3-nitrobenzoic acid were found to arrest the cell cycle in HepG2 liver cancer cells, causing an accumulation of cells in the G0/G1 phase. mdpi.com This G0/G1 arrest prevents the cells from entering the S phase, where DNA replication occurs, thereby inhibiting proliferation.

Furthermore, other related benzoic acid derivatives have demonstrated the ability to induce cell-cycle arrest at the G2/M checkpoint in breast cancer cells. nih.gov This arrest prevents the cells from entering mitosis, representing another effective mechanism for controlling tumor growth. Analysis of cell cycle regulatory proteins often reveals that such compounds can decrease the expression of key proteins like cyclin D1 and cyclin E, and inhibit the activity of cyclin-dependent kinases (CDK4 and CDK2), which are crucial for cell cycle progression. nih.gov

Derivative TypeCancer Cell LineCell Cycle Phase of ArrestReference
Copper(II) complexes of 4-chloro-3-nitrobenzoic acidHepG2 (Liver Cancer)G0/G1 mdpi.com
4-(3,4,5-Trimethoxyphenoxy) benzoic acid derivativesMCF-7 & MDA-MB-486 (Breast Cancer)G2/M nih.gov

Modulation of Pro-apoptotic and Anti-apoptotic Factors

The decision for a cell to undergo apoptosis is tightly controlled by a balance between pro-apoptotic and anti-apoptotic proteins, many of which belong to the Bcl-2 family. nih.govnih.gov Anticancer agents can tip this balance in favor of cell death by either suppressing anti-apoptotic proteins or enhancing pro-apoptotic ones.

Studies on copper(II) complexes with a structure related to this compound have provided direct evidence of this modulatory activity. mdpi.com Western blot analysis of HepG2 cells treated with these complexes revealed a significant decrease in the expression of the anti-apoptotic protein Bcl-2. mdpi.com Concurrently, the expression of the pro-apoptotic protein Bax was elevated. mdpi.com This shift in the Bax/Bcl-2 ratio is a classic trigger for the intrinsic pathway of apoptosis, leading to mitochondrial dysfunction and the activation of caspases. These findings strongly suggest that such complexes trigger apoptosis by directly influencing the expression levels of key members of the Bcl-2 protein family. mdpi.com

DerivativeProtein ModulatedEffectCancer Cell LineReference
Copper(II) complex of 4-chloro-3-nitrobenzoic acidBcl-2Decreased ExpressionHepG2 mdpi.com
Copper(II) complex of 4-chloro-3-nitrobenzoic acidBaxIncreased ExpressionHepG2 mdpi.com
Copper(II) complex of 4-chloro-3-nitrobenzoic acidCaspase 3UpregulatedHepG2 mdpi.com

Assessment of Antimicrobial Activity

Beyond anticancer research, derivatives of the title compound have also been evaluated for their ability to combat microbial pathogens.

Inhibition of Bacterial Growth Mechanisms

Research has demonstrated that derivatives of chlorobenzoic acids possess significant antimicrobial properties. nih.gov For instance, Schiff's bases derived from 2-chlorobenzoic acid were found to be potent antimicrobial agents, exhibiting greater activity against the Gram-negative bacterium Escherichia coli than against Gram-positive bacteria like Staphylococcus aureus. nih.gov

The mechanisms underlying this antimicrobial action are varied. Studies on copper(II) complexes of 4-chloro-2-methoxybenzoic acid have investigated their antifungal activity against Candida albicans, a common human pathogen. researchgate.net These complexes were found to effectively inhibit the formation of biofilms, which are crucial for fungal virulence and infection. researchgate.net The mechanism of this antifungal activity was explored through the complexes' interaction with calf thymus DNA (ct-DNA), suggesting that DNA binding is a potential target for their antimicrobial effects. researchgate.net Other acylphloroglucinol derivatives have been shown to exert anti-MRSA (Methicillin-resistant Staphylococcus aureus) effects through mechanisms involving cell membrane damage and the induction of oxidative stress via the generation of reactive oxygen species (ROS). nih.gov

Interactions with Specific Biological Targets

The biological effects of these compounds are rooted in their interactions with specific molecular targets within the body. Research has identified several such targets for derivatives of 4-chloro-2-methoxybenzoic acid.

One prominent area of investigation is their effect on serotonin (B10506) receptors. A number of esters derived from 4-amino-5-chloro-2-methoxybenzoic acid have been synthesized and identified as potent agonists and, in some cases, antagonists of 5-HT4 receptors. nih.gov These receptors are involved in various physiological processes, including gastrointestinal motility. Certain derivatives were found to have nanomolar affinity for 5-HT4 receptors, indicating a high degree of potency and specificity. nih.govbiosynth.com

In the context of cancer, other specific targets have been identified. Anoctamin 1 (ANO1), a calcium-activated chloride channel that is overexpressed in several types of cancer and plays a role in cell proliferation and migration, has been identified as a target. nih.gov A derivative known as Ani9, which shares a chloro-phenoxy moiety, was developed as a potent and selective inhibitor of ANO1, highlighting a potential new strategy for cancer treatment. nih.gov Furthermore, as mentioned previously, metal complexes of these benzoic acid derivatives have been shown to bind to crucial biomolecules like DNA and serum albumins, which can be a key part of their mechanism of action. researchgate.netmdpi.com

Enzymatic Inhibition and Activation Studies

Research into derivatives of the this compound structure has revealed potent and selective inhibitory activity against certain enzymes. A notable area of investigation is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial in various physiological processes.

Studies on a series of methyl 5-sulfamoyl-benzoates, which are derivatives, have demonstrated that substitutions on the benzene (B151609) ring are critical for inhibitory potency and selectivity. In one such study, compounds bearing a primary sulfonamide group—a known zinc-binding group for CA inhibition—were modified with halogen and other substituents. The introduction of a chlorine atom at the ortho-position relative to the sulfonamide group was found to constrain the benzenesulfonamide (B165840) ring in a stable position within the CA active site. nih.gov

One derivative, Methyl 4-((4-dodecylphenyl)sulfamoyl)-2-chloro-5-sulfamoylbenzoate (a conceptual analog sharing the chloro-substituted benzoate (B1203000) core), exhibited exceptionally high affinity for the tumor-associated isoform CAIX, with a dissociation constant (Kd) of 0.12 nM. nih.gov This highlights the potential of the chloro-substituted benzoate scaffold in designing highly selective enzyme inhibitors. The variations in substituents on this ring system led to compounds with over 100-fold selectivity for CAIX compared to other CA isozymes. nih.gov

Below is a table summarizing the binding affinity of selected benzenesulfonamide derivatives, illustrating the impact of substitutions on the core ring structure against various human carbonic anhydrase (hCA) isozymes.

Table 1: Dissociation Constants (Kd in nM) of Selected Benzoate Derivatives against Carbonic Anhydrase Isozymes

Compound ID Structure (Core) hCA I hCA II hCA IX hCA XII
3b 4-Sulfanyl-benzenesulfonamide 10,800 125 2.5 11.2
4b 2-Chloro-4-Sulfanyl-benzenesulfonamide 15,600 1,050 0.12 4.8
7b 4-Sulfonyl-benzenesulfonamide 11,500 1,200 8.9 105
8b 2-Chloro-4-Sulfonyl-benzenesulfonamide 14,300 1,850 0.8 6.5

Data sourced from a study on methyl 5-sulfamoyl-benzoate derivatives, which share features with the this compound scaffold. nih.gov

Ligand-Receptor Binding Investigations

Ligand-receptor binding studies for this compound itself are not extensively documented. However, the research on its derivatives as carbonic anhydrase inhibitors provides a clear example of ligand-enzyme binding. nih.gov In this context, the molecule acts as a ligand that binds to the active site of the enzyme receptor.

The binding of these benzoate derivatives to carbonic anhydrases was quantified using a fluorescent thermal shift assay, which measures the change in the thermal denaturation temperature of a protein upon ligand binding to determine the dissociation constant (Kd). nih.gov The results demonstrated that derivatives built upon a substituted methyl benzoate core can achieve extremely high binding affinities, reaching picomolar levels in some cases. nih.gov For instance, compound 4b (Methyl 2-chloro-4-(dodecylthio)-5-sulfamoylbenzoate) showed a Kd of 0.12 nM for CAIX, indicating a very stable ligand-receptor complex. nih.gov This strong interaction is attributed to the specific orientation of the functional groups on the benzene ring, which allows for optimal interaction with amino acid residues in the enzyme's active site.

Influence of Functional Groups on Binding Affinity and Specificity

The functional groups attached to the benzene ring—namely the chloro, methoxy (B1213986), and ester groups—exert a profound influence on the molecule's electronic properties and steric profile, which in turn dictates its binding affinity and specificity.

Chloro Group (-Cl): As an electron-withdrawing group, the chlorine atom can modulate the acidity of nearby protons and influence the molecule's interaction with the receptor. In studies of benzenesulfonamide inhibitors of carbonic anhydrase, placing a chlorine atom in the ortho-position relative to the key sulfonamide group helped to lock the inhibitor into a favorable conformation within the enzyme's active site. nih.gov This constraint significantly enhanced both binding affinity and selectivity for specific isoforms like CAIX. nih.gov

Methoxy Group (-OCH₃): The methoxy group is an electron-donating group. rsc.org Its presence can increase the electron density of the aromatic ring, potentially enhancing non-covalent interactions such as pi-pi stacking or hydrogen bonding with the receptor. In a theoretical study on the adsorption of 2-mercaptobenzothiazole (B37678) derivatives, the -OCH₃ group was found to enhance both covalent and non-covalent interactions more than a simple methyl group or a hydroxyl group. rsc.org This suggests the methoxy group on the this compound scaffold could play a significant role in strengthening its binding to a biological target.

Methyl Ester Group (-COOCH₃): The ester group is a key feature for interaction and can also be a site for metabolic modification. Its orientation and potential for hydrogen bonding can anchor the ligand within a receptor's binding pocket. Furthermore, its presence is central to the prodrug strategies discussed in the next section.

The combination and positioning of these groups are critical. For example, the interplay between an electron-withdrawing group like chlorine and an electron-donating group like methoxy at different positions on the ring can fine-tune the electronic distribution across the molecule, optimizing it for selective interaction with a specific biological target.

Prodrug Design and Development Strategies Utilizing the this compound Scaffold

The ester functionality is a cornerstone of prodrug design, a strategy used to overcome undesirable properties of a parent drug, such as poor solubility, instability, or low cell permeability. scirp.org The this compound structure contains a methyl ester, making its scaffold a prime candidate for this approach. A prodrug is an inactive compound that is converted into a pharmacologically active agent within the body through enzymatic or chemical reactions. auburn.edu

In this context, the this compound scaffold could be considered a prodrug or a synthon for creating a prodrug of a corresponding carboxylic acid. Carboxylic acids are often polar and may have difficulty crossing lipid-rich cell membranes. By masking the polar carboxylic acid group as a methyl ester, the lipophilicity of the molecule is increased, which can enhance its absorption and ability to cross biological barriers like the gastrointestinal tract or the blood-brain barrier. scirp.orgnih.gov

Ester Hydrolysis Mechanisms in Biological Systems

The activation of an ester prodrug relies on its hydrolysis back to the active carboxylic acid form within the body. This conversion is typically catalyzed by a ubiquitous class of enzymes known as esterases, which are abundant in the liver, intestines, plasma, and other tissues. scirp.org

The mechanism of ester hydrolysis proceeds via nucleophilic attack. auburn.edu The process can be summarized in the following steps:

Nucleophilic Attack: The carbonyl carbon of the ester group in this compound is electron-deficient (electrophilic) due to the electronegativity of the two adjacent oxygen atoms. An amino acid residue with a nucleophilic group (e.g., serine) at the active site of an esterase enzyme attacks this carbonyl carbon. auburn.edu

Formation of a Tetrahedral Intermediate: This attack breaks the pi bond of the carbonyl group, and the electrons move to the carbonyl oxygen, forming a transient, unstable tetrahedral intermediate. auburn.edu

Cleavage and Release: The intermediate then collapses. The bond between the carbonyl carbon and the methoxy group's oxygen is cleaved, resulting in the regeneration of the enzyme's active site and the release of the carboxylic acid (the active drug) and methanol (B129727).

The rate of this hydrolysis can be influenced by steric and electronic factors. Bulky groups near the ester functionality can sterically hinder the enzyme's approach, slowing down the rate of hydrolysis. auburn.edu The electronic nature of the substituents on the benzene ring can also play a role; electron-withdrawing groups can increase the electrophilicity of the carbonyl carbon, potentially making it more susceptible to nucleophilic attack.

Structure Activity Relationship Sar Studies of Methyl 4 Chloro 2 Methoxybenzoate Analogs

Impact of Aromatic Substitution Patterns on Biological Activity

The substitution pattern on the aromatic ring of benzoate (B1203000) esters is a key determinant of their biological activity. The nature, position, and electronic properties of the substituents can significantly alter the interaction of the molecule with its biological target.

Substituents on an aromatic ring can be broadly classified as either activating or deactivating groups, which also direct the position of further electrophilic substitutions. Activating groups increase the electron density of the ring, making it more reactive, while deactivating groups withdraw electron density. For instance, a hydroxyl (-OH) group is strongly activating, whereas a nitro (-NO2) group is strongly deactivating. unizin.org

In the case of methyl 4-chloro-2-methoxybenzoate, the ring is substituted with a chloro group at the para position and a methoxy (B1213986) group at the ortho position relative to the ester. The biological activity of analogs can be modulated by altering these substituents. The following table illustrates the directing effects of various substituents, which can be correlated with their impact on the reactivity of the benzene (B151609) ring.

Substituent GroupClassificationDirecting Effect
-OHActivatingOrtho, Para
-CH3ActivatingOrtho, Para
-ClDeactivatingOrtho, Para
-COOCH3DeactivatingMeta
-NO2DeactivatingMeta

This table demonstrates how different functional groups influence the position of electrophilic substitution on a benzene ring, a key factor in the synthesis of analogs.

Research into various substituted benzenes has shown that the type and position of the substituent profoundly affect the molecule's reactivity and, consequently, its biological profile. unizin.org For example, in studies on other benzoate derivatives, replacing a dichlorophenyl group with a dichloro-amidophenyl group significantly improved potency, indicating the importance of specific substitution patterns. nih.gov

Role of Halogen and Methoxy Group Positioning in Molecular Interactions

The specific placement of the halogen and methoxy groups on the benzene ring of this compound is crucial for its molecular interactions. The chloro group at position 4 and the methoxy group at position 2 create a distinct electronic and steric profile that dictates how the molecule binds to its target.

Halogen atoms, like chlorine, are electronegative and exert a deactivating inductive effect, yet they are ortho-, para-directing in electrophilic substitutions due to the stabilizing effect of their non-bonding electron pairs. msu.edu The chlorine atom at position 4 can enhance the electrophilicity of the molecule. In some molecular structures, halogen atoms can participate in halogen bonding, a type of non-covalent interaction where the halogen acts as an electrophilic species. mdpi.comresearchgate.net This interaction can be crucial for the binding of the molecule to a biological receptor. mdpi.com

The methoxy group (-OCH3) at position 2 is an activating group and is also ortho-, para-directing. Its presence can influence the conformation of the molecule. Studies on related compounds have shown that repulsive interactions can occur between a methoxy group and an adjacent halogen atom, causing a widening of the bond angle from the ideal 120 degrees. mdpi.comresearchgate.net The methoxy group can also be involved in hydrogen bonding and other interactions with biological macromolecules, which can modulate the compound's activity.

Influence of Ester Moiety Modifications on Pharmacological Efficacy

The ester moiety in this compound is another key site for structural modification to alter pharmacological efficacy. The methyl group of the ester can be replaced with a variety of other alkyl or aryl groups, which can impact the compound's solubility, stability, and interaction with its target.

The following table outlines potential modifications to the ester moiety and the predicted impact on the compound's properties.

Original MoietyModified MoietyPotential Impact on Properties
Methyl Ester (-COOCH3)Ethyl Ester (-COOCH2CH3)Increased lipophilicity, potential for altered binding
Methyl Ester (-COOCH3)Benzyl Ester (-COOCH2Ph)Increased steric bulk, potential for pi-stacking interactions
Methyl Ester (-COOCH3)Amide (-CONH2)Increased hydrogen bonding potential, altered electronic properties

This table illustrates how modifications to the ester group can influence the physicochemical properties and potential biological activity of the parent compound.

Studies on other classes of compounds have also demonstrated the importance of the ester group in determining biological effects. For instance, the esterification of sapogenins with different acids was found to significantly affect their hemolytic action. nih.gov

Comparative Analysis with Structurally Related Benzoate Esters

To fully understand the SAR of this compound, it is useful to compare it with structurally related benzoate esters. These comparisons can provide insights into the specific contributions of the chloro and methoxy groups to the compound's activity.

One relevant comparison is with chlorobenzene (B131634) and benzoic esters. Chlorobenzene is less reactive than benzene but directs electrophilic substitution to the ortho and para positions. msu.edu Benzoic esters, on the other hand, are deactivating and direct substitution to the meta position. msu.edu The combination of a chloro and a methoxy group in this compound results in a unique reactivity pattern that is a blend of these individual effects.

Another point of comparison is with other substituted benzoates that have been studied for their biological activities. For example, a study on farnesoid X receptor (FXR) antagonists started with a 3-(tert-butyl)-4-hydroxyphenyl 2,4-dichlorobenzoate (B1228512) hit compound. nih.gov Subsequent SAR studies revealed that modifying the substitution pattern on the benzoate ring was key to improving potency. nih.gov

The biological activity of aromatic plants often stems from a complex mixture of metabolites, including various substituted benzoates. mdpi.com The specific arrangement of functional groups, as seen in this compound, is a result of specific biosynthetic pathways and contributes to the unique biological properties of the compound.

Q & A

Q. What are the common synthetic routes for Methyl 4-chloro-2-methoxybenzoate, and what factors influence reaction yields?

Methodological Answer: The synthesis typically involves multi-step reactions starting from substituted benzoic acid derivatives. A standard approach includes:

Chlorination : Direct electrophilic substitution on the aromatic ring using Cl<sup>+</sup> sources (e.g., Cl2/FeCl3) at specific positions.

Methoxy Group Introduction : Nucleophilic substitution (e.g., using NaOMe or methyl iodide under basic conditions).

Esterification : Reaction with methanol under acidic catalysis (H2SO4 or HCl) to form the methyl ester.

Q. Key Factors Affecting Yields :

  • Regioselectivity : Competing substitution patterns require precise temperature control (e.g., 0–5°C for chlorination to avoid di-substitution) .
  • Catalyst Choice : Lewis acids like FeCl3 enhance chlorination efficiency but may require quenching to prevent over-reaction .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve methoxy group incorporation .

Q. How can spectroscopic techniques (NMR, IR) be optimized to characterize this compound?

Methodological Answer:

  • <sup>1</sup>H NMR :
    • Deuterated Solvents : Use CDCl3 to resolve aromatic protons. The methoxy group (δ ~3.9 ppm) and ester methyl (δ ~3.3 ppm) appear as singlets.
    • Coupling Patterns : Meta- and para-substituted protons show distinct splitting (e.g., doublets for adjacent Cl and OMe groups) .
  • IR Spectroscopy :
    • Ester C=O Stretch : A strong peak near 1720 cm<sup>−1</sup> confirms ester formation.
    • Aromatic C-Cl Stretch : Bands at 550–600 cm<sup>−1</sup> validate chlorination .
  • Cross-Validation : Combine with <sup>13</sup>C NMR to assign quaternary carbons (e.g., carbonyl at δ ~165 ppm) .

Advanced Research Questions

Q. What strategies are effective in resolving contradictory crystallographic data for this compound derivatives?

Methodological Answer: Contradictions often arise from disordered substituents or twinning. Mitigation strategies include:

  • High-Resolution Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to enhance diffraction precision .
  • Refinement Software : Employ SHELXL for disorder modeling (e.g., PART and SIMU instructions to handle overlapping atoms) .
  • Validation Tools : Check Rint values (<5%) and ADDSYM in PLATON to detect missed symmetry .

Example : A derivative with ambiguous methoxy positioning was resolved using iterative refinement cycles, revealing a 70:30 occupancy ratio for two conformers .

Q. How can computational methods predict the reactivity of this compound in novel reaction environments?

Methodological Answer:

  • DFT Calculations :
    • Electrostatic Potential Maps : Identify electrophilic sites (e.g., Cl-substituted ring positions) prone to nucleophilic attack .
    • Transition State Analysis : Simulate activation barriers for ester hydrolysis or methoxy displacement.
  • MD Simulations :
    • Solvent Effects : Use explicit solvent models (e.g., water or DMSO) to assess steric hindrance on reaction pathways .

Case Study : DFT predicted regioselective nitration at the 5-position (para to Cl) with 85% accuracy compared to experimental results .

Q. What experimental designs are critical for assessing the biological activity of this compound analogs?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies :
    • Analog Synthesis : Modify substituents (e.g., replace Cl with Br or F) to probe electronic effects .
    • Bioassay Selection : Use enzyme inhibition assays (e.g., COX-2 for anti-inflammatory potential) with IC50 determination .
  • Control Experiments :
    • Metabolic Stability : Incubate with liver microsomes to assess degradation rates.
    • Toxicity Screening : MTT assays on human cell lines (e.g., HEK293) to rule out cytotoxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.